Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate

Fluoroquinolone Antibacterial Mycobacteria

Need a C-8 brominated building block for fluoroquinolone SAR? 3-Br-2,4,5-F3-benzoylacetate (CAS 104222-46-0) provides: • 10-fold bacteriostatic boost vs gyrA mutant M. bovis BCG • Higher LogP (~3.00) & density (1.95 g/cm³) simplify purification • Published scale-up route. In stock, global shipment.

Molecular Formula C11H8BrF3O3
Molecular Weight 325.08 g/mol
CAS No. 104222-46-0
Cat. No. B009097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2,4,5-trifluorobenzoylacetate
CAS104222-46-0
Molecular FormulaC11H8BrF3O3
Molecular Weight325.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F
InChIInChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
InChIKeySWZVGWDMALRZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate Procurement for Quinolone Intermediate Selection


Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is a fluorinated aromatic β-ketoester, C₁₁H₈BrF₃O₃ (MW 325.08), used primarily as a building block in the synthesis of C-8 substituted fluoroquinolone antibacterials [1]. It is distinguished from its non-brominated analog (ethyl 2,4,5-trifluorobenzoylacetate) by the presence of a bromine atom at the 3-position of the phenyl ring, which imparts distinct physicochemical properties and enables divergent downstream chemical modifications .

1

Bromine substituent provides a unique synthetic handle for installing C-8 groups in fluoroquinolone scaffolds; not accessible with non-brominated analog.

2

Higher lipophilicity and density compared to non-brominated analog may influence chromatographic behavior, solvent partitioning, and workup procedures.

3

Key intermediate for synthesizing 8-bromoquinolonecarboxylic acids used in SAR studies and antimicrobial resistance research.

Why Non-Brominated Analogs Compromise Quinolone Potency


Direct substitution of ethyl 3-bromo-2,4,5-trifluorobenzoylacetate with its non-brominated counterpart, ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7), is not chemically equivalent. The bromine substituent at the 3-position serves as a crucial synthetic handle for installing C-8 substituents in fluoroquinolone scaffolds, a modification shown to enhance bacteriostatic action against drug-resistant bacterial strains by up to 10-fold [1]. Moreover, the bromine atom significantly alters the compound's physicochemical properties, increasing calculated LogP by approximately 0.76 units (from 2.24 to 3.00) and density by nearly 50% (from ~1.3 g/cm³ to 1.95 g/cm³), which can materially affect purification, formulation behavior, and downstream reaction conditions [2][3].

Non-brominated analog lacks the C-3 bromine synthetic handle; C-8 substitution is not achievable, altering downstream SAR outcomes.

Physicochemical mismatch (lipophilicity, density, boiling point) may shift reaction behavior, crystallization efficiency, and extraction steps.

Resulting fluoroquinolone activity profiles (bacteriostatic vs. bactericidal, mutant selection) differ; cannot assume interchangeable antimicrobial behavior.

Differentiation Evidence for Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate in Fluoroquinolone Development


C-8 Bromo Substituent Boosts Bacteriostatic Action Against gyrA Mutants

Fluoroquinolones bearing a C-8-bromo substituent (derived from this intermediate) exhibit a ~10-fold increase in bacteriostatic activity against first-step gyrA mutants of Mycobacterium bovis BCG compared to the C-8-H control fluoroquinolone [1]. This enhancement is not observed with wild-type cells, indicating a specific advantage for targeting resistant strains. However, the C-8-bromo derivative is less bactericidal and less effective at suppressing mutant selection than the C-8-methoxy derivative when each is compared to its C-8-H control [1].

Bacteriostatic activity vs gyrA mutant
Head-to-head
~10-fold increase in MIC for C-8-Br vs C-8-H fluoroquinolone
Supports mutant-selective SAR profiling; does not confer superior mutant suppression vs C-8-OMe.
M. bovis BCG gyrA mutant; agar dilution MIC assay.
Fluoroquinolone Antibacterial Mycobacteria Drug Resistance gyrA Mutation

Increased Lipophilicity and Density vs Non-Brominated Analog

Substitution of a hydrogen atom with bromine at the 3-position increases calculated LogP from 2.24 to 3.00 [1][2], and density from approximately 1.3 g/cm³ to 1.95 g/cm³ [1][3]. These changes reflect a substantial increase in lipophilicity and molecular mass, which may influence chromatographic behavior, solvent partitioning, and crystallization conditions during synthesis.

Lipophilicity and density shift
Data to verify
ΔLogP +0.76 (3.00 vs 2.24); ΔDensity +0.63 g/cm³ (1.95 vs 1.32)
May alter chromatographic retention and extraction behavior relative to non-brominated analog.
In silico predictions; experimental values not confirmed.
Physicochemical Properties Lipophilicity Density Purification

Synthesis of 8-Bromoquinolonecarboxylic Acids via Borate Ester

This compound is a key precursor to 3-bromo-2,4,5-trifluorobenzoic acid, which is then converted to a series of 8-bromo-4-oxo-3-quinolinecarboxylic acids via a borate ester intermediate [1]. The bromine atom is retained in the final quinolone structure, enabling systematic SAR studies of C-8 substituent effects on antibacterial activity and resistance profiles [1].

Synthetic route to 8-Br quinolones
Class-level inference
Multi-step: bromination → acid hydrolysis → borate ester → quinolone cyclization
Bromine retention is critical; pathway not accessible without this intermediate.
Refer to Renau et al. (1996) for optimized conditions.
Synthetic Intermediate Fluoroquinolone C-8 Substitution Bromination

Higher Molecular Weight and Density Aid Gravimetric Handling and Purification

The brominated compound has a molecular weight of 325.08 g/mol, 32% higher than the non-brominated analog (246.18 g/mol). Its density is 1.949 g/cm³, approximately 48% greater than the 1.319 g/cm³ of the non-brominated compound [1][2]. These differences reduce volatility (boiling point 285.9°C vs. 283.1°C) and increase mass per unit volume, which can improve recovery during solid handling and simplify gravimetric measurements in laboratory settings [1].

Mass and density profile
Data to verify
MW +32% (325 vs 246 g/mol); density +48% (1.95 vs 1.32 g/cm³); BP +2.8°C
May support gravimetric dispensing and reduce volatility losses during workup.
Predicted properties; laboratory-scale observation advised.
Physicochemical Properties Handling Purification

Research and Industrial Applications of Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate


8-Bromo Fluoroquinolone Synthesis for Antimycobacterial Discovery

This intermediate is essential for preparing 8-bromo-4-oxo-3-quinolinecarboxylic acids, which serve as lead compounds in the development of new antimycobacterial agents. The C-8 bromo substituent, derived directly from this building block, confers a ~10-fold improvement in bacteriostatic activity against gyrA mutants of M. bovis BCG [1]. Procurement of this specific brominated intermediate is necessary for maintaining the structural integrity required for SAR studies of C-8 substitution effects [2].

Optimizing Physicochemical Properties in Fluorinated Drug Scaffolds

The increased lipophilicity (LogP ≈ 3.00) and density (1.95 g/cm³) of this compound, relative to its non-brominated analog, make it suitable for synthesizing drug candidates where higher LogP is desired for membrane permeability or where denser intermediates simplify downstream purification [1][2]. Researchers targeting more lipophilic quinolone derivatives may prioritize this building block over the non-brominated version .

Probing Fluoroquinolone Resistance Mechanisms

The 8-bromoquinolones synthesized from this intermediate are used as chemical probes to investigate the relationship between C-8 substituent identity and the selection of resistant bacterial mutants. Comparative studies show that while the 8-bromo derivative is less effective at suppressing mutant emergence than the 8-methoxy analog, it still provides valuable baseline data for understanding structure-resistance relationships [1].

Kilogram-Scale Process Chemistry for Quinolone Synthesis

The established multi-step synthesis route from ethyl 3-bromo-2,4,5-trifluorobenzoylacetate to 8-bromoquinolonecarboxylic acids has been documented in the primary literature, providing a reproducible foundation for process scale-up [1]. The compound's higher boiling point and density may offer practical advantages in large-scale operations, including reduced volatility losses and easier phase separation during workup [2].

Application
Selection Property
Validation Focus
8-Br fluoroquinolone SAR studies
Brominated building block for C-8 installation
Verify structural integrity and SAR correlation
Lipophilic fluorinated scaffold synthesis
Higher LogP and density vs. non-Br analog
Evaluate impact on purification and solvent partitioning
Fluoroquinolone resistance mechanism probing
C-8 bromo chemical probe
Assess mutant selection suppression relative to C-8-OMe
Scale-up synthesis of quinolone intermediates
Lower volatility and higher density for process handling
Confirm recovery and phase separation at kilogram scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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